molecular formula C16H16N2O5S B3844528 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine

1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine

Cat. No.: B3844528
M. Wt: 348.4 g/mol
InChI Key: LHFFSYPPFSBEBP-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a nitrophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine typically involves multiple steps:

    Formation of the nitrophenoxyphenyl intermediate: This step involves the nitration of phenol to form 4-nitrophenol, followed by etherification with 4-bromophenol to yield 4-(4-nitrophenoxy)phenol.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to form the sulfonyl derivative.

    Pyrrolidine ring introduction: Finally, the sulfonyl derivative is reacted with pyrrolidine under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-[4-(4-Aminophenoxy)phenyl]sulfonylpyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the nitrophenoxyphenyl moiety can enhance binding affinity through π-π interactions. The pyrrolidine ring contributes to the overall three-dimensional structure, influencing the compound’s binding properties and biological activity.

Comparison with Similar Compounds

    1-[4-(4-Aminophenoxy)phenyl]sulfonylpyrrolidine: A reduced form of the target compound with an amino group instead of a nitro group.

    1-[4-(4-Methoxyphenoxy)phenyl]sulfonylpyrrolidine: A derivative with a methoxy group instead of a nitro group.

    1-[4-(4-Chlorophenoxy)phenyl]sulfonylpyrrolidine: A derivative with a chloro group instead of a nitro group.

Uniqueness: 1-[4-(4-Nitrophenoxy)phenyl]sulfonylpyrrolidine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The combination of the nitrophenoxyphenyl moiety with the sulfonyl and pyrrolidine groups also imparts distinct electronic and steric properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-18(20)13-3-5-14(6-4-13)23-15-7-9-16(10-8-15)24(21,22)17-11-1-2-12-17/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFSYPPFSBEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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